molecular formula C16H15Cl2NO2 B3037204 3-(5-Chloro-2-methoxyanilino)-1-(4-chlorophenyl)-1-propanone CAS No. 477320-60-8

3-(5-Chloro-2-methoxyanilino)-1-(4-chlorophenyl)-1-propanone

Cat. No.: B3037204
CAS No.: 477320-60-8
M. Wt: 324.2 g/mol
InChI Key: HZWKVSXNWVZPGW-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyanilino)-1-(4-chlorophenyl)-1-propanone is an organic compound that features both chloro and methoxy substituents on its aromatic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

3-(5-Chloro-2-methoxyanilino)-1-(4-chlorophenyl)-1-propanone may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyanilino)-1-(4-chlorophenyl)-1-propanone typically involves the following steps:

    Nitration: Introduction of nitro groups to the aromatic rings.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of chloro and methoxy groups.

    Condensation: Formation of the propanone linkage.

Industrial Production Methods

Industrial production methods would likely involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen and methoxy groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with similar structures may interact with enzymes or receptors, influencing biochemical pathways. The chloro and methoxy groups could affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-methoxyanilino)-1-phenyl-1-propanone
  • 3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone
  • 3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone

Uniqueness

The unique combination of chloro and methoxy groups on the aromatic rings, along with the propanone linkage, may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Properties

IUPAC Name

3-(5-chloro-2-methoxyanilino)-1-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-21-16-7-6-13(18)10-14(16)19-9-8-15(20)11-2-4-12(17)5-3-11/h2-7,10,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWKVSXNWVZPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901165311
Record name 3-[(5-Chloro-2-methoxyphenyl)amino]-1-(4-chlorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477320-60-8
Record name 3-[(5-Chloro-2-methoxyphenyl)amino]-1-(4-chlorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477320-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(5-Chloro-2-methoxyphenyl)amino]-1-(4-chlorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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